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The enyne functional group, characterized by the presence of a carbon-carbon double bond

and a carbon-carbon triple bond in close proximity, stands as a cornerstone in contemporary

organic synthesis. Its unique electronic and structural properties make it a versatile building

block for the construction of complex molecular architectures, particularly in the realm of

pharmaceutical and materials science. This guide provides a detailed exploration of the

reactivity of enynes, focusing on the principal transformations that have defined its utility:

metathesis, cyclization, and cycloaddition reactions.

Enyne Metathesis: A Powerful Carbon-Carbon Bond
Forming Reaction
Enyne metathesis is a catalytic reaction that reorganizes the bonds between an alkene and an

alkyne to form a 1,3-diene.[1][2][3][4] This transformation can be performed in both an

intramolecular fashion, known as Ring-Closing Enyne Metathesis (RCEYM), and an

intermolecular manner, referred to as Cross-Enyne Metathesis.[1][3] The driving force behind

this reaction is the formation of a thermodynamically stable conjugated diene system.[2][3]

Ruthenium carbene complexes, such as the Grubbs and Hoveyda-Grubbs catalysts, are the

most widely used catalysts for this transformation due to their high functional group tolerance

and stability.[1][3][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1148483?utm_src=pdf-interest
https://www.soc.chim.it/sites/default/files/ths/20/chapter_9.pdf
https://www.organic-chemistry.org/namedreactions/enyne-metathesis.shtm
https://pubs.acs.org/doi/abs/10.1021/acs.joc.7b01034
https://ri.conicet.gov.ar/bitstream/handle/11336/87337/CONICET_Digital_Nro.1a65e5cd-430a-4042-92ea-a7cd96d6058d_A.pdf?sequence=2&isAllowed=n
https://www.soc.chim.it/sites/default/files/ths/20/chapter_9.pdf
https://pubs.acs.org/doi/abs/10.1021/acs.joc.7b01034
https://www.organic-chemistry.org/namedreactions/enyne-metathesis.shtm
https://pubs.acs.org/doi/abs/10.1021/acs.joc.7b01034
https://www.soc.chim.it/sites/default/files/ths/20/chapter_9.pdf
https://pubs.acs.org/doi/abs/10.1021/acs.joc.7b01034
https://pubs.acs.org/doi/abs/10.1021/jo8014769
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Mechanisms: "Ene-then-Yne" vs. "Yne-then-
Ene"
Two primary mechanistic pathways are proposed for enyne metathesis: the "ene-then-yne" and

the "yne-then-ene" pathways. The operative mechanism can depend on the catalyst system

and the specific enyne substrate.[2][4]

"Ene-then-Yne" Pathway: In this mechanism, the metal carbene catalyst first reacts with the

alkene moiety of the enyne to form a metallacyclobutane intermediate. This is followed by a

retro [2+2] cycloaddition to generate a new metal carbene and a terminal alkene. The newly

formed metal carbene then reacts with the alkyne intramolecularly to afford the final 1,3-

diene product. Evidence for this pathway has been observed, particularly for ruthenium-

based catalytic systems.[4]

"Yne-then-Ene" Pathway: Alternatively, the catalyst can initially react with the alkyne to form

a metallacyclobutene. Ring-opening of this intermediate generates a vinylcarbene, which

then undergoes a [2+2] cycloaddition with the alkene moiety, followed by a retro [2+2]

cycloaddition to release the 1,3-diene product.[2]

Figure 1: Mechanistic pathways in enyne metathesis.

Enyne Cyclization and Cycloaddition Reactions
Beyond metathesis, enynes are excellent substrates for a variety of cyclization and

cycloaddition reactions, often catalyzed by transition metals like gold, palladium, and nickel.

These reactions provide access to a diverse array of carbocyclic and heterocyclic frameworks.

Gold-Catalyzed Cyclizations
Gold(I) complexes are particularly effective catalysts for the activation of the alkyne moiety in

enynes towards nucleophilic attack by the tethered alkene.[6][7] This typically proceeds through

a 5-exo-dig or 6-endo-dig cyclization, leading to the formation of bicyclic systems. The reaction

is believed to proceed through a cyclopropyl gold-carbene intermediate, which can then

undergo various rearrangements or trapping with nucleophiles.

Figure 2: Gold-catalyzed enyne cyclization pathway.
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Nickel catalysts, often in combination with N-heterocyclic carbene (NHC) ligands, are effective

for the cycloisomerization of enynes to form 1,3-dienes.[8] The mechanism can involve the

formation of a nickelacyclopentene intermediate through oxidative coupling of the enyne to the

Ni(0) center. Subsequent β-hydride elimination and reductive elimination afford the cyclic diene

product.[8]

Figure 3: Nickel-catalyzed enyne cycloisomerization.

[4+2] Cycloadditions
Conjugated enynes can participate as the 4π component in intramolecular [4+2] cycloaddition

reactions, providing a powerful method for the synthesis of aromatic and dihydroaromatic

compounds. These reactions can be promoted thermally or by Lewis acids.

Quantitative Data Summary
The following tables summarize representative quantitative data for various enyne reactions,

highlighting the influence of catalyst and substrate structure on product yield.

Table 1: Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM) of Various

Heterocycles
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Entry
Enyne
Substrate

Catalyst
(mol%)

Time (h) Product Yield (%)

1

N-allyl-N-

(prop-2-yn-1-

yl)tosylamide

Grubbs I (5) 24

1-tosyl-2,5-

dihydro-1H-

pyrrole

85

2

O-allyl

propargyl

ether

Grubbs I (5) 24
3,6-dihydro-

2H-pyran
75

3

N-allyl-N-

(but-2-yn-1-

yl)tosylamide

Grubbs I (5) 24

4-methyl-1-

tosyl-2,5-

dihydro-1H-

pyrrole

92

4
O-allyl but-2-

ynyl ether
Grubbs I (5) 24

4-methyl-3,6-

dihydro-2H-

pyran

88

Table 2: Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes[6]

Entry
Enyne
Substrate

Catalyst
(mol%)

Time (h) Product Yield (%)

1

N-allyl-N-

(phenylethyn

yl)tosylamide

[JohnPhosAu

(NCMe)]SbF6

(2)

0.5 Bicyclic diene 95

2

N-allyl-N-

(hex-1-

ynyl)tosylami

de

[JohnPhosAu

(NCMe)]SbF6

(2)

1 Bicyclic diene 88

3

O-allyl

phenylethynyl

ether

[JohnPhosAu

(NCMe)]SbF6

(2)

2 Bicyclic diene 76

Table 3: Nickel-Catalyzed Cycloisomerization of Enynes[8]
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Entry
Enyne
Substrate

Catalyst
(mol%)

Time (h) Product Yield (%)

1

Diethyl

diallylproparg

ylmalonate

Ni(COD)2/ID

TB (5)
1

Substituted

1,3-diene
90

2

N-allyl-N-

propargyltosy

lamide

Ni(COD)2/ID

TB (5)
1

Substituted

1,3-diene
85

3

1-allyl-1-

propargylcycl

ohexane

Ni(COD)2/ID

TB (5)
1

Spirocyclic

1,3-diene
78

Experimental Protocols
General Procedure for Gold(I)-Catalyzed
Cycloisomerization of 1,6-Enynes[6]
Workflow Diagram

Figure 4: Workflow for Au(I)-catalyzed enyne cycloisomerization.

Methodology

To a stirred solution of the 1,6-enyne (400 µmol) in anhydrous dichloromethane (4 mL) at 23 °C

under an inert atmosphere, [JohnPhosAu(NCMe)]SbF6 (8.0 µmol, 2 mol %) was added in one

portion. The reaction mixture was stirred for the time indicated in Table 2. Upon completion, the

reaction was quenched by the addition of a drop of triethylamine. The solvent was removed

under reduced pressure, and the crude product was purified by flash column chromatography

on silica gel or neutral alumina to afford the desired bicyclic product.

General Procedure for Nickel-Catalyzed
Cycloisomerization of Enynes[8]
Workflow Diagram
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Figure 5: Workflow for Ni-catalyzed enyne cycloisomerization.

Methodology

A catalyst solution was prepared by dissolving Ni(COD)2 and IDTB in toluene to a

concentration of approximately 0.04 M and allowing it to equilibrate for at least 8 hours at room

temperature. In a separate flask, a solution of the enyne in toluene (to a final concentration of

~0.4 M) was heated to 60 °C with stirring. The pre-equilibrated catalyst solution was then

added to the enyne solution. The resulting mixture was stirred for 1 hour at 60 °C. After cooling

to room temperature, the reaction was quenched by the addition of methanol (0.5 mL). The

crude mixture was concentrated under reduced pressure, and the residue was purified by flash

column chromatography on silica gel to yield the 1,3-diene product.

Conclusion
The reactivity of the enyne functional group is a rich and diverse field of study with profound

implications for organic synthesis. The development of powerful catalytic systems for enyne

metathesis, cyclization, and cycloaddition reactions has provided chemists with a robust toolkit

for the construction of complex molecules from simple, readily available starting materials. The

continued exploration of new catalysts and reaction pathways involving enynes promises to

further expand the horizons of chemical synthesis, enabling the creation of novel therapeutics

and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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